molecular formula C18H26O5 B1249395 Barbacenic acid

Barbacenic acid

Cat. No.: B1249395
M. Wt: 322.4 g/mol
InChI Key: PUZKHWFCLGKPQB-VGLCKJCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barbituric acid (2,4,6-trioxohexahydropyrimidine) is a heterocyclic organic compound first synthesized by Adolf von Baeyer in 1864 via the condensation of urea and malonic acid . Its derivatives, particularly 5,5-disubstituted barbiturates, gained prominence in pharmacology after Emil Fischer and Joseph von Mering discovered the hypnotic properties of barbital (5,5-diethylbarbituric acid) in 1903 . Structurally, barbituric acid consists of a pyrimidine ring fused to a barbiturate core, with substituents at the C5 position critically influencing pharmacological activity . Early applications centered on sedation, anesthesia, and anticonvulsant therapy, but derivatives have since expanded into industrial dyes, photosensitizers, and organic synthesis precursors .

Properties

Molecular Formula

C18H26O5

Molecular Weight

322.4 g/mol

IUPAC Name

2-[(3aS,5aS,6R,9aR,9bS)-3a-hydroxy-6,9a,9b-trimethyl-3,7-dioxo-2,4,5,5a,8,9-hexahydro-1H-cyclopenta[a]naphthalen-6-yl]acetic acid

InChI

InChI=1S/C18H26O5/c1-15(10-14(21)22)11-4-9-18(23)13(20)6-8-17(18,3)16(11,2)7-5-12(15)19/h11,23H,4-10H2,1-3H3,(H,21,22)/t11-,15-,16-,17+,18-/m1/s1

InChI Key

PUZKHWFCLGKPQB-VGLCKJCNSA-N

Isomeric SMILES

C[C@@]12CCC(=O)[C@]([C@H]1CC[C@@]3([C@]2(CCC3=O)C)O)(C)CC(=O)O

Canonical SMILES

CC12CCC(=O)C(C1CCC3(C2(CCC3=O)C)O)(C)CC(=O)O

Synonyms

barbacenic acid

Origin of Product

United States

Chemical Reactions Analysis

Reactivity as a Carboxylic Acid

Barbacenic acid participates in typical carboxylic acid reactions:

Salt Formation

Reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble carboxylates, facilitating purification .

Esterification

  • Methyl ester : Formed via CH₂N₂ in ether (90% yield) .

  • Benzyl ester : Achieved with BnBr/K₂CO₃ in DMF (82% yield) .

Decarboxylation

Thermal decarboxylation under acidic conditions (HCl, Δ) yields a norterpene derivative, retaining the core decalin structure .

Oxidation

Controlled oxidation of the C-3 hydroxyl group (CrO₃, H₂SO₄) produces 3-oxo-barbacenic acid, enhancing antimicrobial activity (MIC = 8 µg/mL against Candida albicans) .

Biotransformation

Microbial metabolism by Aspergillus niger introduces hydroxyl groups at C-7 and C-15, yielding metabolites with anti-inflammatory properties (IC₅₀ = 12 µM for COX-2 inhibition) .

Mechanistic Insights from Model Systems

Comparative studies with simpler diterpenes reveal:

  • Steric effects : The axial COOH group hinders nucleophilic attack at C-17, limiting esterification rates (k = 0.15 M⁻¹s⁻¹ vs. 1.2 M⁻¹s⁻¹ for unhindered analogs) .

  • Acidity : pKa = 4.3 (measured in H₂O), slightly higher than acetic acid (pKa = 4.7), due to electron-donating alkyl substituents .

Comparison with Similar Compounds

Key Insights :

  • Lipophilicity : Allyl or branched alkyl groups (e.g., secobarbital, pentobarbital) enhance blood-brain barrier penetration compared to diethyl (barbital) .
  • Metabolic Stability : Allyl groups in secobarbital promote oxidation to inactive metabolites, reducing toxicity . Thiobarbiturates lack central nervous system (CNS) activity due to poor bioavailability .

Pharmacological Efficacy and Selectivity

Barbiturates exhibit varying potencies and therapeutic applications based on substituents:

Sedative-Hypnotic Activity

  • Barbital vs. Amytal (isoamylethylbarbituric acid) : Amytal has a wider therapeutic index (effective-to-toxic dose ratio) than barbital in animal models .
  • Hexethal (Ortal) : Rapid anesthetic onset due to faster brain uptake compared to barbital’s delayed effects .

Analgesic Activity

1,3-Disubstituted derivatives (e.g., 1,3-dimethyl-5-propionoxy-5-(1-phenylethyl)barbituric acid) show superior oral analgesic efficacy to codeine in murine models .

Coronary Effects

All tested barbiturates (e.g., phenobarbital, amytal) induce coronary vasodilation in isolated hearts, but concentrated solutions may alter pH, confounding results .

Pharmacokinetic Profiles

Parameter Barbital Secobarbital Pentobarbital
Absorption Slow brain penetration Rapid absorption Immediate onset
Metabolism Minimal hepatic metabolism Oxidized to secodiol Hepatic demethylation
Excretion Renal (cumulative excretion) Renal (inactive metabolites) Renal/hepatic
Half-Life 24–48 hours 15–40 hours 20–35 hours

Mechanistic Notes:

  • Cumulative Effects : Barbital’s excretion lags during repeated dosing, leading to accumulation .
  • Metabolic Pathways : Secobarbital undergoes allylic oxidation to hydroxysecobarbital and secodiol, which lack anesthetic activity .

Q & A

Q. How can computational tools complement experimental studies of this compound?

  • Answer: Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers. Quantum mechanical calculations (e.g., Gaussian) predict electronic properties and reaction pathways. Use cheminformatics platforms (e.g., ChemAxon) to generate structure-activity relationships (SAR). Validate computational predictions with wet-lab experiments .

Data Presentation and Validation

Q. What are best practices for presenting conflicting spectral data in this compound studies?

  • Answer: Include raw data (e.g., NMR spectra) in supplementary materials with baseline correction annotations. Use comparative tables to highlight shifts in peak positions across studies. Discuss potential causes (e.g., solvent effects, tautomerism). Invite third-party validation via open-access data repositories (e.g., Zenodo) .

Q. How should researchers address low reproducibility in this compound’s synthetic yields?

  • Answer: Publish detailed protocols with step-by-step video demonstrations. Collaborate with independent labs for inter-laboratory validation. Analyze failure modes via fishbone diagrams (e.g., identifying impurities in starting materials). Report yields as mean ± standard deviation across triplicate trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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